2,2-Diphenylethanol

Description

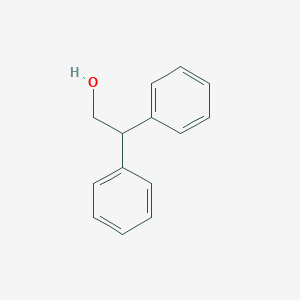

Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLOEXLAXYHOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172179 | |

| Record name | beta-Phenylphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883-32-5 | |

| Record name | β-Phenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Phenylphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1883-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Phenylphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-phenylphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETA-PHENYLPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9P7UVI3QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,2-Diphenylethanol from Benzophenone: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,2-diphenylethanol from benzophenone is a multi-step process that requires the addition of a carbon atom to the benzophenone skeleton. A common misconception is the direct conversion of benzophenone to this compound in a single step; this is not a chemically feasible transformation. The direct reduction of benzophenone yields diphenylmethanol, a structurally related but distinct compound. This guide provides a comprehensive overview of a viable two-step synthetic route to this compound from benzophenone, proceeding through a Wittig reaction followed by hydroboration-oxidation. Additionally, for comparative purposes and to address potential related interests, this guide details the more common single-step reduction of benzophenone to diphenylmethanol.

Part 1: Synthesis of this compound (Two-Step Pathway)

The synthesis of this compound from benzophenone is achieved through the initial formation of 1,1-diphenylethylene, which is subsequently converted to the target alcohol.

Step 1: Wittig Reaction for the Synthesis of 1,1-Diphenylethylene

The first step involves the conversion of the carbonyl group of benzophenone into a methylene group using a Wittig reagent, specifically methylenetriphenylphosphorane (Ph₃P=CH₂). This reaction is known to produce 1,1-diphenylethylene in almost quantitative yield.[1][2] The Wittig reagent is typically prepared in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium.

-

Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

-

Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

While stirring vigorously, slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep red or orange color.

-

Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the ylide.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve benzophenone (1.0 equivalent) in anhydrous THF.

-

Slowly transfer the benzophenone solution to the flask containing the pre-formed Wittig reagent at 0 °C via cannula or syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

-

Work-up and Purification:

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure 1,1-diphenylethylene.

-

| Parameter | Value/Range | Notes |

| Yield | Almost quantitative | The reaction of benzophenone with methylenetriphenylphosphorane is highly efficient.[1][2] |

| Purity | >95% | After purification by column chromatography. |

| Reactant Ratio | Benzophenone : Ylide ≈ 1 : 1.1-1.2 | A slight excess of the ylide is typically used. |

| Solvent | Anhydrous THF | Diethyl ether can also be used. |

| Temperature | 0 °C to Room Temperature | Initial cooling is required for the ylide formation and reaction. |

| Reaction Time | 1-4 hours | Monitored by TLC for completion. |

Step 2: Hydroboration-Oxidation of 1,1-Diphenylethylene

The second step is the anti-Markovnikov hydration of 1,1-diphenylethylene to produce this compound. This is a two-part process involving the addition of a borane reagent across the double bond, followed by oxidation. The use of a sterically hindered borane like 9-borabicyclo[3.3.1]nonane (9-BBN) can improve regioselectivity for terminal alkenes.[3]

-

Hydroboration:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,1-diphenylethylene (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, approximately 1.1 equivalents of BH₃) dropwise via syringe over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting alkene.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). The addition of H₂O₂ is exothermic and should be done with caution to maintain the temperature below 30-40 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour. The mixture will become clear as the oxidation proceeds.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with saturated aqueous sodium chloride (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

-

| Parameter | Value/Range | Notes |

| Yield | 80-95% | Yields can vary based on the specific borane reagent and reaction conditions.[3] |

| Regioselectivity | >98% (anti-Markovnikov) | Hydroboration of terminal alkenes is highly regioselective.[4] |

| Borane Reagent | BH₃·THF, 9-BBN | 9-BBN is often used for enhanced selectivity.[3] |

| Solvent | Anhydrous THF | |

| Temperature | 0 °C to Room Temperature | Oxidation step requires careful temperature control. |

| Reaction Time | Hydroboration: 2-4 hours; Oxidation: 1-2 hours |

Visualization of the this compound Synthesis Pathway

Caption: Two-step synthesis of this compound from Benzophenone.

Part 2: Synthesis of Diphenylmethanol (Benzhydrol) from Benzophenone

For reference and comparison, this section details the direct, single-step synthesis of diphenylmethanol from benzophenone. This is a reduction reaction, commonly achieved using sodium borohydride or through catalytic hydrogenation.

Method 1: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently converts ketones to alcohols.[5] The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.[6]

-

Reaction Setup:

-

Dissolve benzophenone (e.g., 5.5 g) in methanol (e.g., 50 mL) in a round-bottom flask and cool the solution in an ice bath.[7]

-

-

Reduction:

-

Slowly and carefully add sodium borohydride (e.g., 1.0 g) in small portions to the cooled benzophenone solution over a period of ten minutes.[7]

-

After the addition is complete and the initial vigorous evolution of hydrogen has ceased, remove the ice bath.

-

Attach a reflux condenser and heat the mixture on a steam bath for 20-30 minutes.[7]

-

-

Work-up and Purification:

-

Cool the mixture in an ice bath and slowly add 6M hydrochloric acid (HCl) to acidify the solution (check with litmus paper).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 40-50 mL portions).[7]

-

Combine the ether layers, wash with water (50 mL), and then with brine.

-

Dry the ether layer with anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent on a steam bath.[7]

-

The crude diphenylmethanol can be purified by recrystallization from hexanes.

-

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation involves the reaction of benzophenone with hydrogen gas in the presence of a metal catalyst. Various catalysts can be employed, with selectivity and conversion rates dependent on the specific catalyst, solvent, temperature, and pressure.[8][9] Over-reduction to diphenylmethane is a potential side reaction, especially at higher temperatures.

Comparative Data for Diphenylmethanol Synthesis

| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Selectivity (%) |

| Sodium Borohydride Reduction | NaBH₄ | Methanol | 35-65 | 1.5 h | 95 | >99 |

| Catalytic Hydrogenation | 5 wt% Pd/BCNT | Isopropanol | 40 | 240 min | 96.3 (conversion) | 99.3 |

| Catalytic Hydrogenation | Raney Nickel | 2-Propanol | 50-70 | - | High | High (at <70°C) |

| Electrocatalytic Hydrogenation | Pd/C | EtOH/water + H₂SO₄ | Room Temp | - | ~30 (conversion) | >90 |

Visualization of the Diphenylmethanol Synthesis Pathway

Caption: General reaction pathway for the reduction of Benzophenone.

Experimental Workflow Visualization

The following diagram illustrates a general workflow applicable to the synthetic procedures described in this guide.

Caption: A generalized workflow for chemical synthesis experiments.

References

- 1. organicreactions.org [organicreactions.org]

- 2. The Wittig Reaction | Semantic Scholar [semanticscholar.org]

- 3. d-nb.info [d-nb.info]

- 4. BJOC - An alternative to hydrogenation processes. Electrocatalytic hydrogenation of benzophenone [beilstein-journals.org]

- 5. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

- 6. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenylethanol is an aromatic alcohol characterized by the presence of two phenyl groups attached to the second carbon of an ethanol backbone. This structural feature imparts unique physical and chemical properties, making it a compound of interest in various fields of chemical research and development. It serves as a valuable building block in organic synthesis, particularly as an intermediate for more complex molecules. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential, though currently under-investigated, biological activities.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and for the development of analytical methods.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄O | [1][2] |

| Molecular Weight | 198.26 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/powder | [3] |

| Melting Point | 53-56 °C | [2] |

| Boiling Point | 190-192 °C at 12 mmHg | [2] |

| CAS Number | 1883-32-5 | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | β-Phenylbenzeneethanol, 2,2-Diphenyl-1-ethanol | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Description |

| Infrared (IR) Spectrum | Conforms to the structure, indicating the presence of a hydroxyl (-OH) group and aromatic rings. |

| Nuclear Magnetic Resonance (NMR) Spectrum | ¹H and ¹³C NMR data are consistent with the chemical structure of this compound. |

| Mass Spectrum (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. |

Table 3: Qualitative Solubility Profile of this compound

| Solvent | Solubility |

| Water | Insoluble |

| Organic Solvents (e.g., Ethanol, Methanol, Acetone, DMSO) | Soluble |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a primary alcohol, with the bulky diphenylmethyl group influencing its steric hindrance. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid. The hydroxyl group can be esterified or converted to an ether. The presence of two phenyl groups provides sites for electrophilic aromatic substitution, although the conditions would need to be carefully controlled to avoid side reactions. One notable application is its participation in the Meerwein-Ponndorf-Verley type reduction of trans-stilbene oxide with boron triisopropoxide in tetrahydrofuran.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via the hydroboration-oxidation of 1,1-diphenylethylene.

Materials:

-

1,1-Diphenylethylene

-

Sodium borohydride (NaBH₄)

-

Aluminum chloride (AlCl₃)

-

Diethylene glycol dimethyl ether (diglyme)

-

Ethanolic sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether

-

Nitrogen gas

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve sodium borohydride and aluminum chloride in diethylene glycol dimethyl ether.

-

Slowly add 1,1-diphenylethylene to the stirred solution.

-

Maintain the reaction mixture at room temperature for 3 hours, followed by warming on a water bath for 1 hour.

-

Remove approximately half of the solvent under vacuum at a temperature below 40°C.

-

Wash the remaining residue with dilute hydrochloric acid and then with water.

-

Treat the residue with ethanolic sodium hydroxide.

-

Carefully add a 20% excess of 30% hydrogen peroxide dropwise, maintaining a gentle reflux.

-

Extract the organic material with diethyl ether.

-

Purify the product by distillation to yield this compound.

Determination of Quantitative Solubility

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent (e.g., ethanol, methanol, acetone, DMSO)

-

Scintillation vials or small flasks

-

Shaking incubator or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any solid particles.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific data in the scientific literature regarding the biological activity and associated signaling pathways of this compound. Much of the available research focuses on the related compound, 2-phenylethanol, which exhibits antimicrobial and antifungal properties.[4] There is a mention of this compound having potential antioxidant properties, but detailed studies are not available.[5]

Given the absence of specific pathway information, a logical first step for researchers would be to conduct a general screening to identify any significant biological effects. The following workflow outlines a standard approach for such a screening.

As specific data for this compound becomes available, more detailed diagrams of implicated signaling pathways can be constructed. For instance, if antioxidant activity is confirmed, a diagram detailing its interaction with cellular redox pathways could be developed.

Conclusion

This compound is a well-characterized organic compound with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry methodologies. While its application as a synthetic intermediate is recognized, its biological profile remains largely unexplored. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals in drug development and chemical sciences, highlighting the need for further investigation into the biological effects and potential therapeutic applications of this molecule.

References

In-Depth Technical Guide to 2,2-Diphenylethanol for Researchers and Drug Development Professionals

An examination of the core chemical properties, synthesis, and applications of 2,2-Diphenylethanol, a versatile alcohol in organic synthesis.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and use, and its relevance in synthetic chemistry, particularly for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its structure, featuring two phenyl groups attached to an ethanol backbone, contributes to its stability and solubility in organic solvents.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 1883-32-5 | [2] |

| Molecular Formula | C₁₄H₁₄O | [2] |

| Molecular Weight | 198.26 g/mol | |

| Melting Point | 53-56 °C | |

| Boiling Point | 190-192 °C at 12 mmHg | |

| Appearance | White to off-white crystalline solid |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in a key chemical transformation are provided below.

Synthesis of this compound via Reduction of Diphenylacetic Acid

A common and effective method for the synthesis of this compound is the reduction of diphenylacetic acid using a powerful reducing agent such as lithium aluminum hydride (LAH).

Materials:

-

Diphenylacetic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

-

Standard reflux and extraction glassware

-

Ice bath

Procedure:

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, a solution of lithium aluminum hydride (0.125 mol) in anhydrous ether (180 ml) is prepared. The apparatus should be protected from moisture using calcium chloride tubes.[3]

-

A solution of diphenylacetic acid (0.1 mol) in anhydrous ether (150 ml) is added dropwise through the dropping funnel at a rate that maintains a gentle reflux.[3]

-

After the addition is complete, the reaction mixture is stirred and cooled in an ice bath.

-

Excess LAH is cautiously decomposed by the slow, dropwise addition of water.

-

Following the decomposition, 150 ml of 10% sulfuric acid is added to the flask. Cooling may be necessary to control the exothermic reaction.[3]

-

The resulting mixture, which should be a clear solution, is transferred to a separatory funnel.

-

The ether layer is separated, and the aqueous layer is extracted with two additional portions of ether.

-

The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The ether is removed by distillation to yield the crude this compound, which can be further purified by recrystallization or vacuum distillation.

Application in Meerwein-Ponndorf-Verley (MPV) Reduction

This compound, as a secondary alcohol, can serve as the hydride donor in the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones. This reaction is highly chemoselective and proceeds under mild conditions.[3][4]

Materials:

-

Aromatic or heterocyclic ketone (substrate)

-

This compound (reductant)

-

Potassium phosphate (K₃PO₄) (base)

-

1,4-Dioxane (solvent)

-

Sealed reaction vial

-

Nitrogen or Argon atmosphere

Procedure:

-

In a sealed vial under an inert atmosphere (e.g., nitrogen), the ketone substrate (1.0 equiv, 0.10 mmol), potassium phosphate (4.0 equiv), and this compound (2.5 equiv) are combined.[5]

-

Anhydrous 1,4-dioxane (1.0 M) is added as the solvent.[5]

-

The vial is sealed, and the reaction mixture is heated to 120 °C for 16 hours.[5]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid base is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The resulting crude product, the corresponding alcohol of the starting ketone, can be purified by column chromatography.

Core Applications in Synthesis

This compound is a valuable compound in organic synthesis with several key applications for researchers and those in drug development.

-

Pharmaceutical Intermediate: This alcohol serves as a building block in the synthesis of more complex molecules, including various pharmaceutical compounds.[1] Its structure can be modified to introduce the diphenylmethyl group into a target molecule, which is a common motif in pharmacologically active compounds.

-

Chiral Auxiliary: In asymmetric synthesis, chiral auxiliaries are employed to control the stereochemical outcome of a reaction. This compound can be used as a chiral auxiliary to produce enantiomerically pure compounds, which is of critical importance in the development of pharmaceuticals where often only one enantiomer is therapeutically active.[1]

-

Reducing Agent: As demonstrated in the MPV reduction, this compound can act as a hydride donor for the selective reduction of aldehydes and ketones.[1] This is particularly useful when other sensitive functional groups are present in the molecule that would not be stable to more reactive reducing agents.

Logical and Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Caption: Synthesis workflow for this compound.

Caption: Mechanism of the MPV Reduction.

References

An In-depth Technical Guide to the Solubility of 2,2-Diphenylethanol in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Diphenylethanol is a versatile organic compound utilized as a chiral auxiliary in asymmetric synthesis and as an intermediate in the production of pharmaceuticals, fragrances, and high-performance materials.[1] Its molecular structure, featuring two phenyl groups attached to an ethanol backbone, significantly influences its physical and chemical properties, including its solubility in various organic solvents.[1] Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and purification processes.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility assessment and detailed experimental protocols for the precise determination of solubility parameters.

Compound Information:

-

IUPAC Name: this compound

-

CAS Number: 1883-32-5[2]

-

Molecular Formula: C₁₄H₁₄O[2]

-

Molecular Weight: 198.26 g/mol [2]

-

Appearance: White to off-white crystalline solid[1]

-

Melting Point: 53-56 °C[3]

-

Boiling Point: 190-192 °C at 12 mmHg[3]

Qualitative Solubility Profile

The principle of "like dissolves like" governs the solubility of a compound in a given solvent. Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses both a polar hydroxyl (-OH) group and non-polar phenyl groups, giving it a mixed polarity. This structure suggests it will be soluble in a range of organic solvents.

Based on its chemical structure and general principles of solubility, a qualitative assessment of the solubility of this compound in common organic solvents is presented in Table 1. It is crucial to note that this information is predictive and should be confirmed by experimental determination for any specific application.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Chemical Formula | Polarity | Expected Solubility |

| Alcohols | Methanol | CH₃OH | Polar Protic | Highly Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Highly Soluble | |

| Isopropanol | C₃H₈O | Polar Protic | Soluble | |

| Ketones | Acetone | C₃H₆O | Polar Aprotic | Highly Soluble |

| Methyl Ethyl Ketone | C₄H₈O | Polar Aprotic | Soluble | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Non-polar | Moderately Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Highly Soluble | |

| Esters | Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |

| Halogenated | Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |

| Hydrocarbons | Toluene | C₇H₈ | Non-polar | Sparingly Soluble |

| Hexane | C₆H₁₄ | Non-polar | Insoluble |

Note: This table provides an estimated qualitative solubility. For precise quantitative data, experimental determination is required.

Experimental Protocols for Quantitative Solubility Determination

Accurate quantitative solubility data is essential for many scientific and industrial applications. Several established methods can be employed to determine the solubility of this compound in organic solvents. The choice of method often depends on the required accuracy, the properties of the solvent, and the available analytical instrumentation.[4]

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability for a wide range of compounds.[5][6]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of solid added should be sufficient to ensure that a solid phase remains in equilibrium with the solution.

-

Equilibration: The container is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a temperature-controlled environment (e.g., a water bath or incubator) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid and liquid phases are allowed to separate. This can be accelerated by centrifugation.

-

Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved solid particles.

-

Quantification: The concentration of this compound in the filtered aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution.[4]

Methodology:

-

Instrument and Column: An HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18) is used.

-

Mobile Phase: A suitable mobile phase is prepared, which typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. The composition is optimized to achieve good separation and peak shape for this compound.

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent. These standards are injected into the HPLC system, and a calibration curve is generated by plotting the peak area against the concentration.

-

Sample Analysis: The filtered aliquot from the shake-flask experiment is diluted with the mobile phase to a concentration that falls within the range of the calibration curve. The diluted sample is then injected into the HPLC system.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined by comparing its peak area to the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

Caption: Workflow for HPLC Quantification of this compound.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, method for determining solubility.

Methodology:

-

Preparation and Equilibration: A saturated solution is prepared as described in the shake-flask method.

-

Sampling: A known volume or mass of the clear, filtered supernatant is carefully transferred to a pre-weighed container (e.g., a glass vial or evaporating dish).

-

Solvent Evaporation: The solvent is removed by evaporation. This can be done at room temperature, in a fume hood, or under reduced pressure in a vacuum oven at a temperature below the boiling point of the solute to avoid degradation.

-

Weighing: Once the solvent has completely evaporated, the container with the solid residue of this compound is weighed again.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight. The solubility is then expressed as mass of solute per volume or mass of solvent.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 2,2-Diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and relevant quantitative data for the synthesis of 2,2-Diphenylethanol via the Grignard reaction. This synthesis is a prime example of carbon-carbon bond formation, a cornerstone of modern organic chemistry.

Core Reaction Mechanism

The synthesis of this compound can be efficiently achieved through the reaction of a diphenylmethyl Grignard reagent with formaldehyde. The overall process is a classic nucleophilic addition to a carbonyl group, proceeding in three main stages: formation of the Grignard reagent, nucleophilic attack on the carbonyl carbon, and acidic workup to yield the final alcohol product.

Stage 1: Formation of the Grignard Reagent

The process begins with the formation of the organometallic nucleophile, diphenylmethylmagnesium bromide. This is achieved by reacting diphenylmethyl bromide with magnesium metal in an anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (THF).[1][2] The solvent is critical as it solvates and stabilizes the Grignard reagent as it forms.[1] The mechanism of formation is complex, believed to involve single electron transfers at the surface of the magnesium metal.[3]

Stage 2: Nucleophilic Addition to Formaldehyde

Once formed, the Grignard reagent acts as a potent nucleophile, with a highly polarized carbon-magnesium bond that makes the carbon atom strongly basic and nucleophilic.[4][5] The reaction proceeds via the nucleophilic addition of the diphenylmethyl carbanion to the electrophilic carbonyl carbon of formaldehyde.[4][6] The magnesium center of the Grignard reagent first coordinates to the carbonyl oxygen, acting as a Lewis acid.[7][8] This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The attack by the nucleophilic carbon of the Grignard reagent on the carbonyl carbon results in the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[6][8]

Stage 3: Protonation and Product Formation

The reaction is completed by an aqueous acidic workup. The addition of a proton source, such as dilute hydrochloric acid or ammonium chloride, protonates the negatively charged oxygen of the alkoxide intermediate to yield the final product, this compound, and water-soluble magnesium salts.[8] This step is irreversible as a carbanion is too poor a leaving group to be expelled.[8]

References

- 1. Grignard Reaction Lab Report - 689 Words | 123 Help Me [123helpme.com]

- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 3. web.alfredstate.edu [web.alfredstate.edu]

- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 10.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

Spectroscopic Profile of 2,2-Diphenylethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Diphenylethanol, a valuable building block in organic synthesis. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₄H₁₄O, with a molecular weight of 198.26 g/mol .[1][2] The following tables summarize the key spectroscopic data points for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.35 - 7.15 | m | - | 10H, Aromatic protons (C₆H₅)₂ |

| 4.25 | t | 7.8 | 1H, CH |

| 3.95 | d | 7.8 | 2H, CH₂ |

| 2.18 | br s | - | 1H, OH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 142.5 | 2 x Ar-C (quaternary) |

| 128.5 | 4 x Ar-CH |

| 128.0 | 4 x Ar-CH |

| 126.0 | 2 x Ar-CH |

| 66.5 | CH₂-OH |

| 53.0 | (C₆H₅)₂CH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600 - 1585 | Medium | Aromatic C=C stretch |

| 1500 - 1400 | Medium | Aromatic C=C stretch |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 860 - 680 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound results in a characteristic fragmentation pattern.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 198 | ~20 | [M]⁺ (Molecular Ion) |

| 180 | ~5 | [M - H₂O]⁺ |

| 167 | 100 | [(C₆H₅)₂CH]⁺ (Base Peak) |

| 105 | ~30 | [C₆H₅CH₂]⁺ |

| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~35 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of solid this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[3][4]

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently agitate or vortex the vial to ensure complete dissolution of the solid.

-

If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

-

Cap the NMR tube securely and label it appropriately.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

Referencing: Tetramethylsilane (TMS) at 0.00 ppm

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: 0 to 200 ppm

-

Referencing: CDCl₃ solvent peak at 77.16 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): [5][6]

-

Thoroughly clean and dry an agate mortar and pestle.

-

Place approximately 1-2 mg of solid this compound into the mortar.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[5]

-

Gently grind the two solids together with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet die.

-

Place the die into a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a thin, transparent pellet.[6][7]

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Instrumental Parameters:

-

Spectrometer: FT-IR Spectrometer

-

Technique: Transmission

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For direct insertion, the sample is placed in a capillary tube and heated to volatilize it into the ion source.

-

For GC-MS, the sample is injected onto a capillary column and separated from the solvent before entering the ion source.

Instrumental Parameters (Electron Ionization): [8]

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[9]

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40 - 400

-

Data Acquisition: The mass spectrum is recorded by scanning the mass range and detecting the ions.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound and the relationship between the different analytical techniques.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. shimadzu.com [shimadzu.com]

- 6. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 7. google.com [google.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. 1,2-Diphenylethanol | C14H14O | CID 94178 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Structural Architecture: A Technical Guide to 2,2-Diphenylethanol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenylethanol is a versatile organic compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals.[1] A thorough understanding of its three-dimensional structure is crucial for predicting its interactions with biological targets and for the rational design of new therapeutic agents. This technical guide provides a detailed overview of the structural aspects of this compound and its derivatives. While a crystal structure for this compound itself is not publicly available in crystallographic databases, this guide presents a comprehensive analysis of a closely related derivative, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, for which a complete crystal structure has been determined. This serves as a valuable proxy for understanding the potential solid-state conformation and intermolecular interactions of this class of compounds.

I. Synthesis of this compound

A common method for the preparation of this compound involves the hydroboration-oxidation of 1,1-diphenylethylene.

Experimental Protocol:

-

1,1-Diphenylethylene is gradually added to a stirred solution of sodium borohydride and aluminum chloride in diethylene glycol dimethyl ether (diglyme) under a nitrogen atmosphere.

-

The reaction mixture is stirred for three hours at room temperature and then heated for one hour on a water bath.

-

Approximately half of the solvent is removed under vacuum at a temperature below 40°C.

-

The remaining residue is washed with dilute hydrochloric acid and water.

-

The crude product is then treated with ethanolic sodium hydroxide, followed by the dropwise addition of a 20% excess of 30% hydrogen peroxide, maintaining the mixture at a gentle reflux.

-

The organic material is extracted with ether and purified by distillation to yield this compound.[2]

II. Crystal Structure Analysis of a this compound Derivative

As the crystal structure of this compound has not been reported, we present the crystallographic data for 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol as a representative example.

Table 1: Crystallographic Data for 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol

| Parameter | Value |

| Chemical Formula | C₁₈H₂₀O₃ |

| Formula Weight | 284.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.7961(4) |

| b (Å) | 8.8271(7) |

| c (Å) | 29.754(2) |

| α (°) | 90 |

| β (°) | 92.150(7) |

| γ (°) | 90 |

| Volume (ų) | 1521.26(19) |

| Z | 4 |

| Temperature (K) | 173 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calculated) (g/cm³) | 1.241 |

| R-factor | 0.041 |

| wR-factor | 0.100 |

Experimental Protocol for Crystal Structure Determination:

-

Crystallization: Single crystals suitable for X-ray diffraction were obtained.

-

Data Collection: A suitable crystal was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 173 K using Mo Kα radiation.

-

Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

III. Biological Activities of Phenylethanol Derivatives

While specific signaling pathways for this compound are not documented, the broader class of phenylethanol derivatives has been shown to exhibit various biological activities. For instance, 2-phenylethanol and its derivatives have demonstrated antimicrobial and antifungal properties.[3][4] These activities are often attributed to their ability to disrupt microbial cell membranes.[5] The bacteriostatic effect of some 2-phenylethanol derivatives has been correlated with their membrane binding affinity.[5] Further research is needed to elucidate the specific molecular targets and signaling pathways modulated by this compound.

IV. Experimental Workflow for Crystallographic Analysis

The general workflow for determining the crystal structure of a small molecule like a this compound derivative is outlined below.

This technical guide has provided a comprehensive overview of the available structural information for this compound and its derivatives. Although the crystal structure of the parent compound remains undetermined, the detailed analysis of a close derivative offers valuable insights into the molecular geometry and packing arrangements that can be expected for this class of molecules. The provided experimental protocols for synthesis and crystallographic analysis serve as a practical resource for researchers in the field. Further studies to crystallize this compound and to investigate its biological activities and potential signaling pathway interactions are warranted to fully unlock its potential in drug discovery and development.

References

Stability and Storage of 2,2-Diphenylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 2,2-Diphenylethanol (CAS No. 1883-32-5). Due to a lack of specific published degradation studies for this compound, this document also presents a framework for assessing its stability, including theoretical degradation pathways and generalized experimental protocols based on established principles of pharmaceutical stability testing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting stability studies.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₄O | [1][2] |

| Molecular Weight | 198.26 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Melting Point | 53-62 °C | [1][3][4] |

| Boiling Point | 190-192 °C at 12 mmHg | [3][4] |

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity and purity of this compound. Based on information from safety data sheets (SDS) and chemical suppliers, the following conditions are recommended.

| Condition | Recommendation | References |

| Temperature | Store at 0 - 8 °C (refrigerated). | [4] |

| Atmosphere | Keep containers tightly closed in a dry, cool, and well-ventilated place. | |

| Incompatibilities | Avoid strong oxidizing agents and strong bases. | |

| General Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. |

One supplier notes the potential for peroxide formation upon prolonged storage and recommends to "Date container and periodically test for peroxides."

Potential Degradation Pathways (Theoretical)

While specific experimental data on the degradation of this compound is not publicly available, its chemical structure—a primary alcohol with two phenyl groups on the adjacent carbon—suggests several potential degradation pathways under stress conditions. These pathways are analogous to those observed for other organic molecules with similar functional groups.

Oxidative Degradation

The primary alcohol moiety is susceptible to oxidation. Mild oxidation could yield the corresponding aldehyde, 2,2-diphenylacetaldehyde. Further oxidation under more stringent conditions could lead to the formation of 2,2-diphenylacetic acid.

Caption: Theoretical Oxidative Degradation Pathway of this compound.

Dehydration (Thermal/Acidic Conditions)

Under thermal stress or in the presence of a strong acid, this compound could undergo dehydration to form an alkene, 1,1-diphenylethene.

Caption: Theoretical Dehydration Pathway of this compound.

Framework for Stability Assessment: Forced Degradation Studies

To definitively determine the stability of this compound and identify its degradation products, a forced degradation (stress testing) study should be performed. Such studies are essential for developing and validating stability-indicating analytical methods.[5][6] The general workflow and conditions for a forced degradation study are outlined below.

General Workflow

References

- 1. This compound, 97% 2 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound [webbook.nist.gov]

- 3. 2,2-二苯基乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and First Synthesis of 2,2-Diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of the versatile organic compound, 2,2-diphenylethanol. This document details the seminal synthesis as reported in the chemical literature, presenting key experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow.

Introduction

This compound, a valuable building block in organic synthesis, serves as a crucial intermediate in the preparation of various pharmaceuticals and fine chemicals. Its structural motif is found in a range of biologically active molecules. The ability to efficiently synthesize this alcohol is therefore of significant interest to the scientific community. This guide focuses on the foundational work that first brought this compound to light.

Discovery and First Synthesis

The first synthesis of this compound was reported in the Journal of the American Chemical Society in 1956. The method described involves the reduction of a carbonyl-containing precursor, a common and effective strategy for the preparation of alcohols. While the original publication detailed the reaction of organometallic compounds with α-amino ketones, a key related synthesis pathway that has become a standard method for producing this compound is the reduction of diphenylacetaldehyde or an ester of diphenylacetic acid. A widely accepted and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).

Quantitative Data

The physical and chemical properties of this compound are well-documented. The following table summarizes key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₁₄H₁₄O | [1][2] |

| Molecular Weight | 198.26 g/mol | [1][2] |

| Melting Point | 55 - 62 °C | [1] |

| Boiling Point | 160-162 °C (at 5 mmHg) | [1] |

| CAS Number | 1883-32-5 | [1][2] |

Synthetic Pathway

The synthesis of this compound is effectively achieved through the reduction of a suitable precursor like diphenylacetaldehyde. The reaction mechanism involves the nucleophilic attack of a hydride ion from lithium aluminum hydride onto the electrophilic carbonyl carbon of the aldehyde. This is followed by a workup step to protonate the resulting alkoxide, yielding the final alcohol product.

Caption: Synthesis of this compound via reduction of diphenylacetaldehyde.

Experimental Protocols

Materials:

-

Diphenylacetaldehyde (or ethyl diphenylacetate)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: A suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared in the reaction flask and cooled in an ice bath. A solution of diphenylacetaldehyde in anhydrous diethyl ether is then added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure the completion of the reduction.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 10% solution of sulfuric acid to dissolve the aluminum salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with a saturated solution of sodium sulfate and then with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization or distillation under reduced pressure to yield the pure product.

Experimental Workflow

The logical flow of the experimental procedure, from the initial setup to the final purification of the product, is illustrated in the following diagram.

Caption: A typical experimental workflow for the synthesis of this compound.

References

Methodological & Application

Application Note and Protocol: Reduction of Benzophenone to Diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the reduction of benzophenone to diphenylmethanol, a common and fundamental transformation in organic synthesis. The presented method utilizes sodium borohydride as a mild and selective reducing agent, offering a high yield and straightforward purification. This protocol is intended for use by researchers in organic chemistry and drug development, providing detailed experimental procedures, data presentation, and a visual representation of the workflow.

Introduction

The reduction of ketones to secondary alcohols is a pivotal reaction in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients. Benzophenone, a readily available aromatic ketone, serves as a model substrate for this transformation. Its reduction product, diphenylmethanol (also known as benzhydrol), is a valuable building block in the synthesis of various compounds, including antihistamines and other pharmaceuticals.[1] This application note details a reliable and scalable protocol for the reduction of benzophenone using sodium borohydride in a methanolic solution. Sodium borohydride is a preferred reagent for this conversion due to its selectivity for aldehydes and ketones and its compatibility with protic solvents, making it a safer alternative to more reactive hydrides like lithium aluminum hydride.[2][3]

Note on Product Identity: The reduction of benzophenone yields diphenylmethanol , not 2,2-Diphenylethanol. This protocol is for the synthesis of diphenylmethanol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Benzophenone | C₁₃H₁₀O | 182.22 | 47 - 49 |

| Sodium Borohydride | NaBH₄ | 37.83 | >300 (decomposes) |

| Diphenylmethanol | C₁₃H₁₂O | 184.24 | 65 - 69[4][5][6] |

Experimental Protocol

This protocol is adapted from established laboratory procedures for the sodium borohydride reduction of benzophenone.[2][7][8][9]

Materials and Reagents:

-

Benzophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH)

-

6M Hydrochloric acid (HCl)

-

Diethyl ether ((C₂H₅)₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Deionized water

-

Round-bottom flask (100 mL)

-

Erlenmeyer flask

-

Stir bar or boiling chips

-

Ice bath

-

Reflux condenser

-

Separatory funnel (500 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.5 g of benzophenone in 50 mL of methanol.[7] Add a stir bar or boiling chips to the flask.

-

Cooling: Cool the solution in an ice bath to approximately 0-5 °C.

-

Addition of Reducing Agent: While stirring the cooled solution, slowly and carefully add 1.0 g of sodium borohydride in small portions over a period of about ten minutes.[7] The addition should be controlled to manage the exothermic reaction and the evolution of hydrogen gas.[2][7][8]

-

Reaction: After the addition of sodium borohydride is complete and the initial vigorous reaction has subsided, remove the flask from the ice bath and allow it to stir at room temperature for 20-30 minutes.[7]

-

Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux for 20-30 minutes.[7]

-

Quenching and Acidification: Cool the reaction mixture again in an ice bath. Slowly add 6M HCl through the condenser until the solution is acidic (test with pH paper).[7] This step neutralizes the excess sodium borohydride and hydrolyzes the borate ester intermediate.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the product twice with 40-50 mL portions of diethyl ether.[7] If a precipitate of boric acid forms, add approximately 50 mL of water to dissolve it.[7]

-

Washing and Drying: Combine the organic layers and wash them with 50 mL of water. Dry the ether layer over anhydrous magnesium sulfate.[7]

-

Solvent Removal: Filter off the drying agent and evaporate the diethyl ether using a rotary evaporator to obtain the crude diphenylmethanol.

-

Purification: Recrystallize the crude product from hexanes to yield pure diphenylmethanol as a white crystalline solid.[7]

-

Characterization: Determine the melting point of the purified product and calculate the percent yield. The purity can be further assessed using thin-layer chromatography (TLC).[10][11][12]

Visualizations

Reaction Workflow Diagram

Caption: A flowchart illustrating the key steps in the reduction of benzophenone to diphenylmethanol.

Reaction Mechanism Diagram

Caption: A simplified diagram showing the two main stages of the reaction mechanism.

References

- 1. Diphenylmethanol - Wikipedia [en.wikipedia.org]

- 2. THE REDUCTION OF A CARBONYL WITH SODIUM BOROHYDRIDE [chemistry.gravitywaves.com]

- 3. Solved In this experiment, benzophenone is reduced to | Chegg.com [chegg.com]

- 4. prepchem.com [prepchem.com]

- 5. Diphenylmethanol - Sciencemadness Wiki [sciencemadness.org]

- 6. 二苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]

- 8. studylib.net [studylib.net]

- 9. sciencemadness.org [sciencemadness.org]

- 10. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

- 11. zenodo.org [zenodo.org]

- 12. chemistry-online.com [chemistry-online.com]

Applications of 2,2-Diphenylethanol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenylethanol is a versatile organic compound characterized by a diphenylmethane moiety attached to an ethanol backbone. While it has been utilized as a building block in organic synthesis and as an intermediate in the preparation of various chemicals, its direct applications and the exploration of its derivatives in medicinal chemistry are an emerging area of interest. The structural scaffold of this compound presents a unique template for the design of novel therapeutic agents. This document provides detailed application notes and protocols based on the current understanding of this compound and its analogs in medicinal chemistry, with a focus on their potential anti-inflammatory, antimicrobial, and anticancer activities.

I. Anti-inflammatory Applications

Derivatives of the closely related 1,2-diphenylethanol have been investigated as a novel class of topical anti-inflammatory agents. These studies provide a strong rationale for the exploration of this compound derivatives for similar activities. The core structure is a viable scaffold for developing compounds that can modulate inflammatory responses.

Structure-Activity Relationship (SAR) Insights

Preliminary research on analogous compounds suggests that the anti-inflammatory activity of diphenylethanol derivatives can be modulated by substitutions on the phenyl rings and modifications of the ethanol side chain. For instance, the introduction of amino groups, such as in 2-(2-aminoethylamino)-1,2-diphenylethanol derivatives, has been explored for topical anti-inflammatory effects.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.[2]

Objective: To assess the anti-inflammatory activity of topically or orally administered this compound derivatives.

Materials:

-

Wistar or Sprague-Dawley rats (150-200g)

-

1% (w/v) Carrageenan solution in sterile saline

-

Test compounds (this compound derivatives) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose for oral administration; a suitable gel or cream base for topical application)

-

Reference drug (e.g., Indomethacin or Diclofenac at 10 mg/kg for oral administration; a commercial topical formulation for topical application)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water, housed in a temperature-controlled environment with a 12-hour light/dark cycle.[2]

-

Grouping: Divide the animals into control, standard, and test groups (n=6 per group).

-

Dosing:

-

Oral Administration: Administer the vehicle (control), standard drug, or test compounds orally 1 hour before inducing inflammation.

-

Topical Administration: Apply a measured amount of the vehicle, standard, or test formulation to the plantar surface of the right hind paw 30 minutes before inducing inflammation.

-

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[2]

-

Data Analysis:

-

Calculate the mean increase in paw volume for each group.

-

Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

-

Vc = Mean increase in paw volume in the control group.

-

Vt = Mean increase in paw volume in the treated group.

-

-

Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test).

-

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow for in vivo anti-inflammatory screening.

II. Antimicrobial Applications

While specific studies on this compound are limited, the broader class of phenylethanol derivatives has demonstrated significant antimicrobial properties. The proposed mechanism of action often involves the disruption of microbial cell membrane integrity.[3] This provides a strong basis for investigating this compound derivatives as potential antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to quantify the antimicrobial efficacy of a compound.[3]

Objective: To determine the MIC of this compound derivatives against various bacterial and fungal strains.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds and standard drug in the appropriate broth in a 96-well plate.

-

Inoculation: Add the prepared inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Workflow for MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration.

Quantitative Data for Related Phenylethanol Derivatives

The following table summarizes the bacteriostatic activity of 2-phenylethanol and its derivatives against E. coli, which can serve as a reference for designing and evaluating new this compound analogs.[1]

| Compound | MIC50 (mM) against E. coli |

| 2-Phenylethanol | ~15 |

| Phenylacetic acid | ~20 |

| Methyl phenylacetate | ~6.3 |

| Tyrosol | ~30 |

| Phenyllactic acid | ~45 |

III. Anticancer Applications

The diphenylethylene scaffold, present in compounds like resveratrol and combretastatin A-4, is a well-known pharmacophore in anticancer drug discovery. Given the structural similarity, this compound derivatives represent a promising area for the development of novel cytotoxic agents.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3]

Objective: To evaluate the cytotoxic effects of this compound derivatives against various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathway: Potential Modulation of HIF-1α

Phenylethanol glycosides, a class of related derivatives, have been shown to target the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway in the tumor microenvironment. This suggests a potential mechanism of action for novel this compound derivatives in cancer therapy.

Caption: Potential inhibition of the HIF-1α signaling pathway.

Conclusion

The this compound scaffold holds considerable promise for the development of new therapeutic agents. While direct research on its medicinal chemistry applications is still in its early stages, the biological activities of structurally related compounds provide a strong foundation for future investigations. The protocols and data presented in this document offer a starting point for researchers to explore the anti-inflammatory, antimicrobial, and anticancer potential of novel this compound derivatives. Further synthesis and biological evaluation are warranted to unlock the full therapeutic potential of this chemical class.

References

Application Notes and Protocols: 2,2-Diphenylethanol as a Precursor for Pharmaceutical Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction